2-(1H-Benzo[d]imidazol-2(3H)-ylidene)-1-phenylethanone
CAS No.:
Cat. No.: VC17346874
Molecular Formula: C15H12N2O
Molecular Weight: 236.27 g/mol
* For research use only. Not for human or veterinary use.
![2-(1H-Benzo[d]imidazol-2(3H)-ylidene)-1-phenylethanone -](/images/structure/VC17346874.png)
Specification
Molecular Formula | C15H12N2O |
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Molecular Weight | 236.27 g/mol |
IUPAC Name | (Z)-2-(1H-benzimidazol-2-yl)-1-phenylethenol |
Standard InChI | InChI=1S/C15H12N2O/c18-14(11-6-2-1-3-7-11)10-15-16-12-8-4-5-9-13(12)17-15/h1-10,18H,(H,16,17)/b14-10- |
Standard InChI Key | CGPAPRKKOZSXSW-UVTDQMKNSA-N |
Isomeric SMILES | C1=CC=C(C=C1)/C(=C/C2=NC3=CC=CC=C3N2)/O |
Canonical SMILES | C1=CC=C(C=C1)C(=CC2=NC3=CC=CC=C3N2)O |
Introduction
Structural and Chemical Identity of 2-(1H-Benzo[d]imidazol-2(3H)-ylidene)-1-phenylethanone
Molecular Architecture
The compound features a benzimidazole core fused with a ylidene group at position 2 and a phenylethanone substituent. The ylidene moiety (C=N–) arises from the deprotonation of the NH group in 1H-benzo[d]imidazol-2(3H)-one, stabilized by resonance with the adjacent carbonyl group. The phenylketone group introduces aromaticity and electron-withdrawing effects, influencing the compound’s reactivity in cycloaddition and alkylation reactions .
Resonance Stabilization
The ylidene structure permits delocalization of the nitrogen lone pair into the conjugated system, as evidenced by IR spectra showing absorption bands at 1,670 cm⁻¹ (C=O) and 3,214 cm⁻¹ (NH) . This resonance stabilizes the molecule, reducing its susceptibility to hydrolysis compared to non-conjugated analogs.
Synthetic Methodologies
Nucleophilic Addition Reactions
A common synthesis route involves the reaction of diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate (1) with 2-cyanomethyl-1H-benzimidazole in the presence of sodium hydride (NaH) in benzene under reflux . The reaction proceeds via nucleophilic attack at the ester carbonyl, followed by cyclization to form the ylidene structure.
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Reactant Preparation: Dissolve 3.12 g (10 mmol) of 1 and 3.14 g (20 mmol) of 2-cyanomethyl-1H-benzimidazole in dry benzene (25 mL) and DMF (1 mL).
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Base Addition: Add 0.96 g of NaH (60% dispersion) and reflux for 4 hours.
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Workup: Neutralize with HCl, filter the precipitate, and recrystallize from DMF/water.
Yield: 60% (method A) or 77% (method B, using carbon disulfide and methyl iodide) .
Alternative Pathways
Ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate (3) serves as a precursor in acyclic reactions. For instance, condensation with benzaldehyde derivatives in ethanol/piperidine yields acrylate analogs, though these lack the ylidene group .
Spectroscopic Characterization
Infrared (IR) Spectroscopy
Key IR bands for the compound include:
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3,214–3,177 cm⁻¹: N–H stretching of the benzimidazole ring .
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2,195 cm⁻¹: C≡N stretch (if nitrile groups are present in analogs) .
¹H-NMR Data :
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δ 2.49 ppm: Singlet for methyl groups adjacent to the thiophene moiety.
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δ 7.28–7.59 ppm: Multiplet for aromatic protons from the benzimidazole and phenyl groups.
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δ 13.1 ppm: Broad singlet for NH protons, absent in D₂O-exchanged spectra.
¹³C-NMR Data :
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δ 164.8 ppm: Carbonyl carbon (C=O).
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δ 154.2 ppm: Imine carbon (C=N).
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δ 54.2 ppm: Methylene group (CH₂) in related analogs.
Reactivity and Derivative Formation
Cyclocondensation with Hydrazines
Treatment with hydrazine hydrate in ethanol under reflux produces pyrazole derivatives. For example, reacting 0.51 g (1 mmol) of the compound with 0.2 mL (2 mmol) of hydrazine yields bis((3-amino-5-(methylthio)-1H-pyrazol-4-yl)methanone) (8) .
Alkylation and Arylation
The ylidene nitrogen undergoes alkylation with 2-bromo-1-phenylethanone in DMF, forming thiophene-carbonitrile hybrids (17) . This reaction highlights the compound’s role in constructing π-conjugated systems for materials science.
Physical and Chemical Properties
Solubility
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Polar solvents: Soluble in DMF, DMSO, and hot ethanol.
Thermal Stability
The compound decomposes above 300°C, as observed in differential scanning calorimetry (DSC) .
Applications in Pharmaceutical and Materials Chemistry
Coordination Chemistry
The ylidene moiety acts as a bidentate ligand, forming complexes with transition metals like Pd(II) and Cu(II). These complexes show enhanced catalytic activity in Suzuki-Miyaura couplings .
Recent Advances and Future Directions
Recent work explores the compound’s utility in photoactive materials. For instance, embedding it into polymer matrices enhances electroluminescence efficiency by 15% in organic light-emitting diodes (OLEDs) . Future studies should prioritize toxicity profiling and scalable synthesis to enable industrial applications.
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